molecular formula C6H10ClNO B8191340 7-Aza-bicyclo[2.2.1]heptan-2-one hydrochloride

7-Aza-bicyclo[2.2.1]heptan-2-one hydrochloride

Cat. No.: B8191340
M. Wt: 147.60 g/mol
InChI Key: ZDAWHILVCIEARP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Aza-bicyclo[2.2.1]heptan-2-one hydrochloride: is a bicyclic compound with the molecular formula C6H10ClNO and a molecular weight of 147.6 g/mol . This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom in the ring system. It is commonly used in various chemical and pharmaceutical research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Aza-bicyclo[2.2.1]heptan-2-one hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclic ketone, followed by hydrochloric acid treatment to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 7-Aza-bicyclo[2.2.1]heptan-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites of target molecules, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

    7-Oxabicyclo[2.2.1]heptane: Similar bicyclic structure but with an oxygen atom instead of nitrogen.

    Bicyclo[2.2.1]heptan-2-one: Similar structure but without the nitrogen atom.

    7-Aza-bicyclo[2.2.1]heptane: Similar structure but without the ketone group.

Uniqueness: 7-Aza-bicyclo[2.2.1]heptan-2-one hydrochloride is unique due to the presence of both a nitrogen atom and a ketone group in its bicyclic structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

7-azabicyclo[2.2.1]heptan-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO.ClH/c8-6-3-4-1-2-5(6)7-4;/h4-5,7H,1-3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDAWHILVCIEARP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)CC1N2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.